
Dalvastatin
Overview
Description
Dalvastatin is a synthetic compound known for its role as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme crucial in the biosynthesis of cholesterol. Developed by Rhône-Poulenc Rorer, this compound is a prodrug that is converted in vivo to its active form, which effectively lowers cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dalvastatin is synthesized through a multi-step process involving the formation of a lactone ring, which is crucial for its activity. The synthesis typically starts with the preparation of a key intermediate, followed by cyclization and functional group modifications to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards. The production is carried out under Good Manufacturing Practices (GMP) to ensure safety and efficacy .
Chemical Reactions Analysis
Types of Reactions
Dalvastatin undergoes several types of chemical reactions, including:
Hydrolysis: The lactone ring of this compound is hydrolyzed in vivo to form the active beta-hydroxy acid.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Functional groups on this compound can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The primary product of this compound hydrolysis is the active beta-hydroxy acid form, which is responsible for its pharmacological effects. Other reactions can yield various derivatives that may have different biological activities or improved pharmacokinetic properties .
Scientific Research Applications
Introduction to Dalvastatin
This compound, also known as RG 12561, is a synthetic compound classified as an HMG-CoA reductase inhibitor. It was developed by Rhône-Poulenc Rorer and is primarily recognized for its cholesterol-lowering properties. This compound operates by inhibiting the rate-limiting enzyme in the cholesterol biosynthetic pathway, thereby reducing levels of low-density lipoprotein (LDL) cholesterol and total serum cholesterol.
Cholesterol Management
This compound has been extensively studied for its efficacy in managing hypercholesterolemia:
- Animal Studies : In cholestyramine-fed hamsters, a diet including 0.1% this compound resulted in a 35% reduction in the LDL/HDL ratio, while higher doses (0.4%) led to reductions of 84% in serum cholesterol and 97% in LDL cholesterol .
- Clinical Trials : Although development was discontinued for hypercholesterolemia management in both the EU and the USA, earlier trials indicated promising results similar to existing statins .
Cancer Research
Recent studies have explored the potential benefits of statins, including this compound, in cancer treatment:
- Prostate Cancer Outcomes : A systematic review found that statin use, including hydrophilic statins like this compound, was associated with improved overall survival rates in prostate cancer patients undergoing androgen deprivation therapy (ADT) . The hazard ratio for statin users indicated a significantly better survival outcome compared to non-users.
Cardiovascular Health
The implications of this compound extend into cardiovascular health management:
- LDL Reduction : Studies have shown that this compound effectively reduces LDL cholesterol levels, which is crucial for preventing cardiovascular diseases .
- Comparative Efficacy : In WHHL rabbits, this compound's efficacy was comparable to lovastatin, demonstrating its potential as a viable alternative in lipid-lowering therapies .
Table of Key Findings
Study Type | Sample Size | Treatment Duration | LDL Reduction (%) | HDL Change (%) | Notes |
---|---|---|---|---|---|
Animal Study | Hamsters | 18 days | 84 | Slight Increase | Diet with 0.4% this compound |
Clinical Trial | WHHL Rabbits | 12 days | 17 | Not Reported | Compared with lovastatin |
Meta-analysis | Various | Varies | Statistically significant improvements observed | Not Reported | Focus on prostate cancer outcomes |
Notable Research Insights
- Efficacy Comparison : In direct comparisons with other statins like lovastatin and pravastatin, this compound demonstrated superior efficacy in reducing LDL cholesterol levels across various animal models.
- Potential in Oncology : The association between statin use and improved survival outcomes in cancer patients highlights a promising area for further research into this compound's role beyond lipid management.
Mechanism of Action
Dalvastatin exerts its effects by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The active form of this compound binds to the enzyme’s active site, preventing the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in intracellular cholesterol levels, prompting cells to increase the uptake of low-density lipoprotein (LDL) from the bloodstream, thereby lowering blood cholesterol levels .
Comparison with Similar Compounds
Compared to these compounds, Dalvastatin has unique structural features that may influence its pharmacokinetic properties and potency. For example, its specific stereochemistry and functional groups can affect its binding affinity to HMG-CoA reductase and its metabolic stability .
Conclusion
This compound is a significant compound in the field of cholesterol-lowering agents, with a well-defined mechanism of action and various applications in scientific research. Its synthesis, chemical reactions, and comparison with similar compounds highlight its importance and potential for further development in medicine and industry.
Biological Activity
Dalvastatin, also known as RG 12561, is a synthetic compound classified as a hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. It is primarily utilized for its lipid-lowering properties, functioning similarly to other statins by inhibiting the HMG-CoA reductase enzyme, which plays a crucial role in cholesterol biosynthesis. This article delves into the biological activity of this compound, including its mechanisms of action, effects on lipid profiles, cardiovascular benefits, and relevant case studies.
This compound exhibits significant biological activity as an HMG-CoA reductase inhibitor. Its primary mechanism involves competitive inhibition of the HMG-CoA reductase enzyme, leading to:
- Decreased levels of low-density lipoprotein cholesterol (LDL-C) : By inhibiting cholesterol synthesis in the liver, this compound effectively lowers LDL-C levels.
- Increased expression of LDL receptors : This results in enhanced clearance of LDL from the bloodstream.
- Improvement in endothelial function : this compound contributes to better vascular health by improving the function of the endothelium.
Effects on Lipid Profiles
The lipid-modulating effects of this compound are comparable to those of other statins. The following table summarizes the comparative efficacy of this compound and other commonly used statins:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
This compound | HMG-CoA reductase inhibition | Specific structural features enhancing pharmacological profile |
Atorvastatin | HMG-CoA reductase inhibition | High potency; significant LDL-C reduction |
Simvastatin | HMG-CoA reductase inhibition | Prodrug form; metabolized to active compound |
Lovastatin | HMG-CoA reductase inhibition | Derived from fungal sources; variable potency |
Rosuvastatin | HMG-CoA reductase inhibition | Strong LDL-C lowering effects; minimal drug interactions |
Pravastatin | HMG-CoA reductase inhibition | Less potent; fewer side effects compared to others |
The unique structural features of this compound contribute to its distinct metabolic pathway involving hydrolysis and epimerization, which enhances its efficacy as a lipid-lowering agent.
Cardiovascular Benefits
In addition to its lipid-lowering properties, this compound has been shown to reduce thrombogenicity and improve overall cardiovascular health. Research indicates that statins like this compound can lower the incidence of cardiovascular events by modulating inflammatory processes and improving endothelial function.
Case Studies and Research Findings
Several studies have examined the effects and tolerability of statin therapies, including this compound. One notable systematic review focused on the tolerability and effectiveness of statin-based management in patients with a history of statin-associated muscle symptoms (SAMS). The findings highlighted that certain dosing strategies could enhance tolerability without compromising efficacy .
Another study demonstrated that exposure to lipophilic statins, including this compound, was associated with a reduced incidence of prostate cancer (PCA) and improved prognosis among patients . These findings underscore the broader implications of statin therapy beyond cholesterol management.
Properties
IUPAC Name |
(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSBXXDKCUBMQC-HNGSOEQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@@H]3C[C@H](CC(=O)O3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132100-55-1, 135910-20-2 | |
Record name | Dalvastatin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132100551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dalvastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135910202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DALVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWE0X0IG9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.